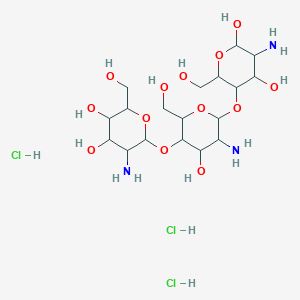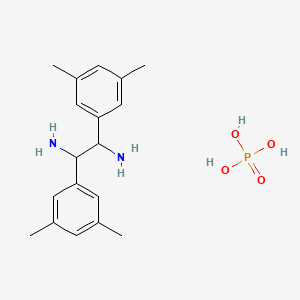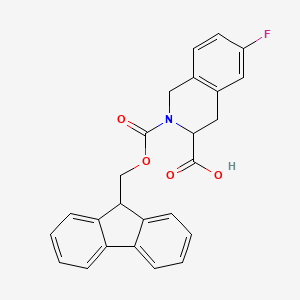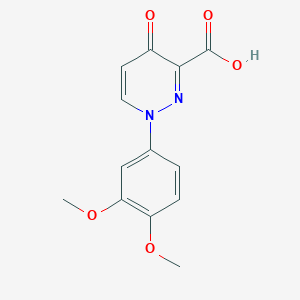![molecular formula C38H33NO4S B12505868 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cys(Mtt)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine (4-methyltrityl), is a derivative of cysteine used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a 4-methyltrityl (Mtt) group for thiol protection. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Mtt)-OH typically involves the protection of the cysteine thiol group with the Mtt group, followed by the introduction of the Fmoc group at the amino terminus. The process generally includes:
Protection of the Thiol Group: The thiol group of cysteine is protected using 4-methyltrityl chloride (Mtt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Introduction of the Fmoc Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate in an aqueous-organic solvent system.
Industrial Production Methods
Industrial production of Fmoc-Cys(Mtt)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
Fmoc-Cys(Mtt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Mtt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups, facilitated by coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIS for Mtt removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).
Major Products
The primary products of these reactions are deprotected cysteine residues ready for further peptide elongation or functionalization.
科学研究应用
Fmoc-Cys(Mtt)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of cysteine residues with protected thiol groups.
Protein Engineering: The compound is used in the semisynthesis of proteins, enabling site-specific modifications.
Bioconjugation: It facilitates the attachment of bioactive molecules to peptides and proteins, useful in drug delivery and diagnostic applications.
Material Science: Fmoc-Cys(Mtt)-OH is employed in the development of peptide-based materials with self-assembling properties.
作用机制
The primary function of Fmoc-Cys(Mtt)-OH is to serve as a protected cysteine residue in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation, while the Mtt group protects the thiol group, allowing for selective deprotection and subsequent functionalization. The compound’s effectiveness lies in its ability to undergo selective deprotection under mild conditions, preserving the integrity of the peptide chain.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group for thiol protection, which is more stable but requires harsher conditions for deprotection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection, which is stable under acidic conditions but requires specific reagents for removal.
Uniqueness
Fmoc-Cys(Mtt)-OH is unique due to the mild conditions required for Mtt group removal, making it suitable for sensitive peptide sequences. Its selective deprotection properties offer advantages in complex peptide synthesis and protein engineering applications.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)


acetic acid](/img/structure/B12505822.png)

![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)

